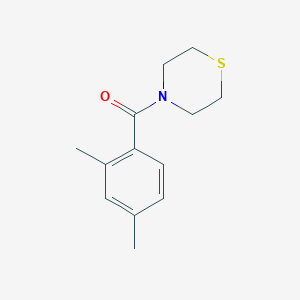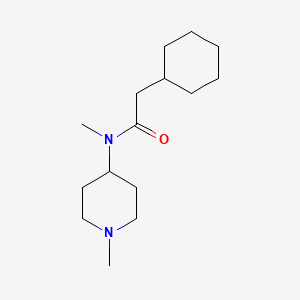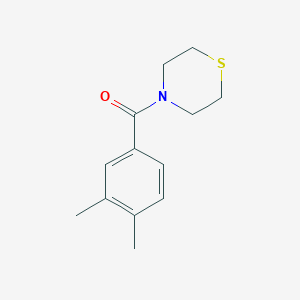
(3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential to be used in drug design and development.
作用机制
The mechanism of action of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone involves its ability to bind to and inhibit the activity of certain enzymes. Specifically, it has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone are primarily related to its ability to inhibit certain enzymes. In addition to its effects on acetylcholinesterase and butyrylcholinesterase, it has also been shown to inhibit the activity of other enzymes, including tyrosinase and β-glucuronidase. These enzymes are involved in various physiological processes, including melanin synthesis and drug metabolism.
实验室实验的优点和局限性
One of the main advantages of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone is its ability to act as a potent inhibitor of certain enzymes, making it a valuable tool in biochemical and pharmacological research. However, its use is limited by its potential toxicity and the need for careful handling and disposal. Additionally, its effects on enzyme activity may be influenced by factors such as pH and temperature, which must be carefully controlled in experiments.
未来方向
There are several potential future directions for research on (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone. One area of interest is the development of new drugs based on its structure and properties. Additionally, further studies are needed to determine its potential as an antimicrobial agent and to explore its effects on other enzymes and physiological processes. Finally, research on the toxicity and environmental impact of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone is needed to ensure its safe use in laboratory settings.
合成方法
The synthesis of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone involves the reaction of 3,4-dimethylbenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The resulting compound is then treated with a reducing agent such as sodium borohydride to yield the final product. This method has been optimized to produce high yields of (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone and is widely used in research laboratories.
科学研究应用
(3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been extensively studied for its potential applications in drug design and development. It has been shown to act as a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease. Additionally, (3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been shown to have antimicrobial activity against a variety of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
(3,4-dimethylphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-3-4-12(9-11(10)2)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBPQSBCKIKASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCSCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)-thiomorpholin-4-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

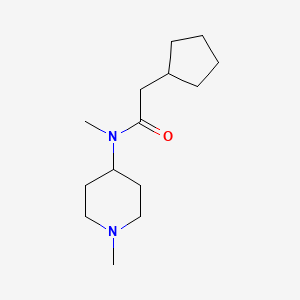
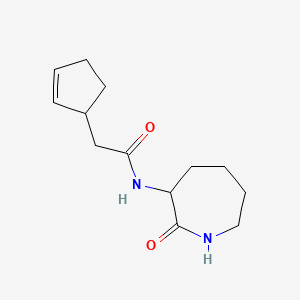
![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)
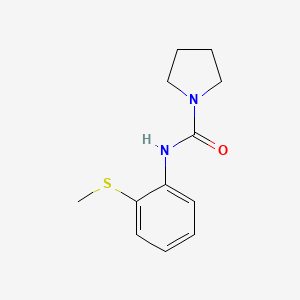


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)


